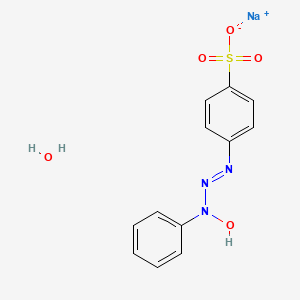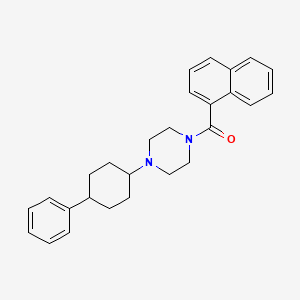![molecular formula C21H17N3O5 B6020724 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B6020724.png)
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide is not well understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Moreover, it has been reported to induce the expression of certain genes involved in the regulation of apoptosis, such as p53 and Bax. It may also inhibit the activity of certain proteins involved in the regulation of the cell cycle, such as cyclin D1 and CDK4.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide is its potent antitumor activity against various cancer cell lines. Moreover, it possesses significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the major limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide. One of the potential directions is to investigate its potential applications in the treatment of various diseases, such as cancer, inflammation, and pain. Moreover, the development of novel formulations and delivery systems may improve its bioavailability and efficacy in vivo. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into the development of more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide involves the reaction between 4-nitrobenzoic acid, aniline, and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, it has also been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-29-19-12-9-15(21(26)22-16-5-3-2-4-6-16)13-18(19)23-20(25)14-7-10-17(11-8-14)24(27)28/h2-13H,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCYXQWOYFRCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6020661.png)

![7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020672.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020675.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6020683.png)

![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6020704.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6020711.png)
![4-acetyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6020718.png)
![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6020732.png)
![2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6020740.png)
![2-[{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B6020748.png)
![2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6020754.png)
![ethyl 2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B6020759.png)